molecular formula C18H16Cl2N2O3S B13945970 3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid CAS No. 535976-81-9

3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13945970
CAS No.: 535976-81-9
M. Wt: 411.3 g/mol
InChI Key: DHFUQUAHAIIDJD-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of dichloro, benzoyl, carbamothioylamino, and benzoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbamothioylamino group.

    Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

535976-81-9

Molecular Formula

C18H16Cl2N2O3S

Molecular Weight

411.3 g/mol

IUPAC Name

3,5-dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H16Cl2N2O3S/c1-9(2)10-3-5-11(6-4-10)16(23)22-18(26)21-15-13(17(24)25)7-12(19)8-14(15)20/h3-9H,1-2H3,(H,24,25)(H2,21,22,23,26)

InChI Key

DHFUQUAHAIIDJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O

Origin of Product

United States

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